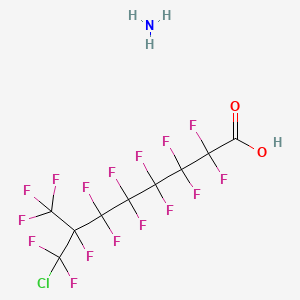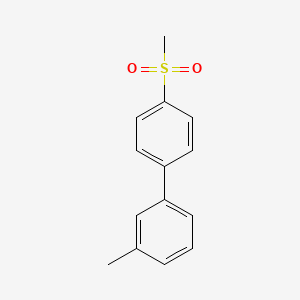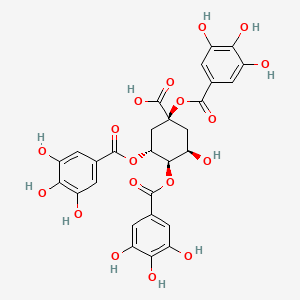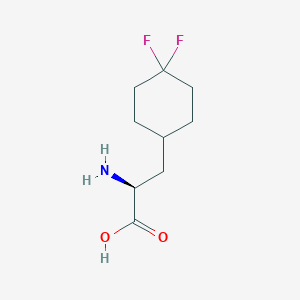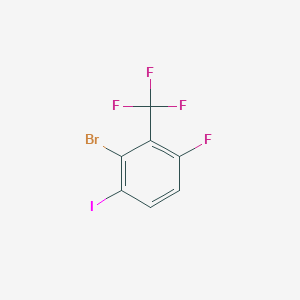
2-Bromo-4-fluoro-1-iodo-3-(trifluoromethyl)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Bromo-4-fluoro-1-iodo-3-(trifluoromethyl)benzene is an aromatic compound with the molecular formula C7H2BrF4I. This compound is characterized by the presence of bromine, fluorine, iodine, and a trifluoromethyl group attached to a benzene ring. It is a versatile intermediate used in various chemical syntheses and has applications in multiple fields, including organic chemistry and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-fluoro-1-iodo-3-(trifluoromethyl)benzene typically involves multi-step reactions starting from simpler aromatic compounds. One common method is the halogenation of a trifluoromethyl-substituted benzene derivative. The process may involve:
Bromination: Introduction of a bromine atom using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Fluorination: Introduction of a fluorine atom using a fluorinating agent such as Selectfluor.
Iodination: Introduction of an iodine atom using iodine or an iodinating reagent like N-iodosuccinimide (NIS).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
2-Bromo-4-fluoro-1-iodo-3-(trifluoromethyl)benzene can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, fluorine, iodine) can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the halogen atoms or the benzene ring.
Coupling Reactions: It can be used in cross-coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used under basic conditions.
Electrophilic Substitution: Reagents like sulfuric acid (H2SO4) or aluminum chloride (AlCl3) can be used under acidic conditions.
Coupling Reactions: Palladium catalysts (Pd) and bases like potassium carbonate (K2CO3) are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biaryl compound with the trifluoromethyl group retained on the benzene ring.
科学研究应用
2-Bromo-4-fluoro-1-iodo-3-(trifluoromethyl)benzene has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Materials Science: The compound is used in the development of advanced materials, such as liquid crystals and polymers, due to its unique electronic properties.
Medicinal Chemistry: It is explored for its potential use in drug discovery and development, particularly in designing molecules with specific biological activities.
Chemical Biology: The compound is used in labeling and probing studies to understand biological processes at the molecular level.
作用机制
The mechanism of action of 2-Bromo-4-fluoro-1-iodo-3-(trifluoromethyl)benzene in chemical reactions involves the activation of the benzene ring and the halogen atoms. The presence of electron-withdrawing groups (bromine, fluorine, iodine, and trifluoromethyl) influences the reactivity and selectivity of the compound in various reactions. The molecular targets and pathways involved depend on the specific reaction and the reagents used.
相似化合物的比较
Similar Compounds
- 1-Bromo-2-fluoro-3-iodo-4-(trifluoromethyl)benzene
- 4-Bromo-2-fluoro-1-(trifluoromethyl)benzene
- 2-Bromo-1-iodo-4-(trifluoromethoxy)benzene
Uniqueness
2-Bromo-4-fluoro-1-iodo-3-(trifluoromethyl)benzene is unique due to the specific arrangement of halogen atoms and the trifluoromethyl group on the benzene ring. This unique structure imparts distinct electronic and steric properties, making it valuable in various chemical syntheses and applications.
属性
分子式 |
C7H2BrF4I |
|---|---|
分子量 |
368.89 g/mol |
IUPAC 名称 |
3-bromo-1-fluoro-4-iodo-2-(trifluoromethyl)benzene |
InChI |
InChI=1S/C7H2BrF4I/c8-6-4(13)2-1-3(9)5(6)7(10,11)12/h1-2H |
InChI 键 |
VKCIVDUFARNQKC-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C(=C1F)C(F)(F)F)Br)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


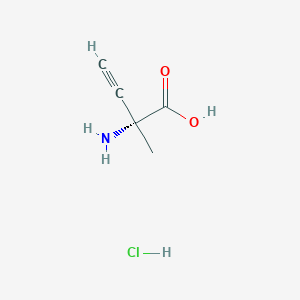
![4'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B12838068.png)




![1H-Pyrrolo[2,3-b]pyridine, 6-iodo-4-methyl-](/img/structure/B12838088.png)
